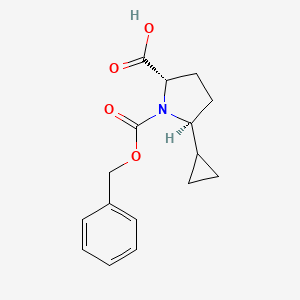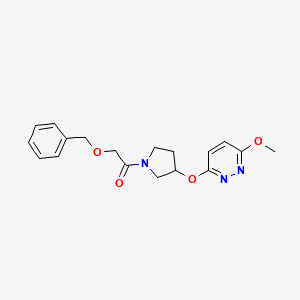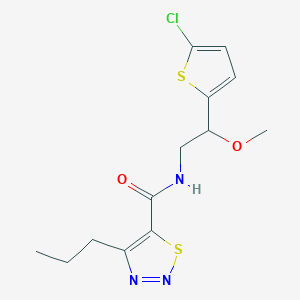
1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, is a heterocyclic molecule that contains several functional groups and structural motifs common in medicinal chemistry. These include a pyridinone core, a benzyl group, a methoxyphenyl group, and an oxadiazole ring. Such compounds are often synthesized and studied for their potential biological activities and physical properties.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to the one often involves multi-step reactions that may include the formation of Schiff bases, cyclization reactions, and functional group transformations. For example, the synthesis of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was achieved through a one-pot synthesis method, which is advantageous for its simplicity and efficiency . The synthesis of other related compounds, such as 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, involves the reaction of carbohydrazides with aldehydes to yield Schiff bases, followed by reactions with ethyl cyanoacetate to yield the target compounds .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and theoretical calculations like density functional theory (DFT). For instance, the molecular geometry of a related compound was determined using X-ray diffraction and optimized using DFT calculations . The dihedral angles between the rings and the overall conformation of the molecule can significantly influence its biological activity and physical properties .
Chemical Reactions Analysis
Heterocyclic compounds like the one described can participate in various chemical reactions, including hydrogen bonding, which can influence their crystal packing and stability. For example, in a related compound, intermolecular N—H⋯O hydrogen bonds were observed, which can affect the compound's solubility and melting point . The reactivity of such compounds can also be studied through their interaction with radicals or enzymes, which is relevant for their potential antioxidant or antimicrobial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. The presence of different functional groups, such as the methoxy group, can affect the compound's polarity, solubility, and potential for intermolecular interactions. Theoretical calculations, such as those for molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), can provide insights into the reactivity and stability of the molecule . Additionally, the thermodynamic properties can be investigated to understand the compound's behavior under different temperature conditions .
Applications De Recherche Scientifique
Oxadiazole Derivatives
Oxadiazole derivatives, such as 1,3,4-oxadiazole, possess a five-membered aromatic ring structure with distinct biological activities. These compounds have demonstrated a wide range of bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects. The 1,3,4-oxadiazole ring, with its unique structural features, allows effective binding with various enzymes and receptors in biological systems, leading to diverse therapeutic potentials. These derivatives have been extensively researched, with an emphasis on their therapeutic importance across medicinal chemistry, showcasing their roles in treating ailments like cancer, bacterial infections, inflammation, and more (Verma et al., 2019; Glomb & Świątek, 2021).
Pyridinone Derivatives
Pyridinone compounds, such as 1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, are known for their diverse pharmacological activities. These compounds are part of the coumarin and oxadiazole families, which have been explored for various biological activities. The structural complexity of these compounds, including their substitution patterns, plays a significant role in their therapeutic and biochemical properties. They exhibit a broad spectrum of pharmacological activities, such as antidiabetic, antiviral, antimicrobial, anticancer, antioxidant, and anti-inflammatory effects (Jalhan et al., 2017).
Propriétés
IUPAC Name |
1-benzyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-18-10-7-16(8-11-18)20-22-21(27-23-20)17-9-12-19(25)24(14-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLZYGTJRJJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide](/img/structure/B2506044.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2506046.png)
![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2506047.png)




![1-(3-Methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)prop-2-en-1-one](/img/structure/B2506056.png)
![2-[(2-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)

![5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2506061.png)

